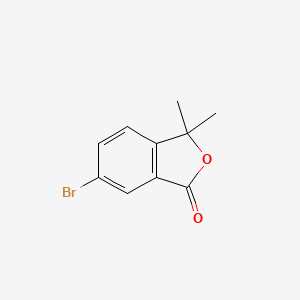

1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring a bromine atom and two methyl groups attached to the core structure

Métodos De Preparación

The synthesis of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- typically involves several steps. One common method starts with the bromination of 3,3-dimethyl-1(3H)-isobenzofuranone. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Análisis De Reacciones Químicas

1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is part of a broader class of isobenzofuranones known for their therapeutic potentials. Research indicates that derivatives of isobenzofuranones exhibit a range of biological activities, including antioxidant and neuroprotective effects. For instance, studies have shown that 3-butyl-6-bromo-1(3H)-isobenzofuranone can significantly reduce cerebral infarction volume and improve neurological outcomes in models of cerebral ischemia .

Neuroprotective Effects

- Mechanism : The neuroprotective action is attributed to the compound's ability to mitigate oxidative stress by reducing reactive oxygen species (ROS) levels in neuronal cultures subjected to redox imbalance. This protective effect was observed in primary cultures of hippocampal neurons treated with varying concentrations of the compound prior to exposure to hydrogen peroxide .

- Research Findings : In vitro studies demonstrated that pretreatment with isobenzofuranones led to decreased cytotoxicity and cell death, suggesting potential applications in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 1(3H)-isobenzofuranone derivatives has been explored extensively, highlighting its utility in organic synthesis. Recent advancements include enantioselective synthesis techniques that allow for the production of chiral variants of isobenzofuranones, which are crucial for developing pharmaceuticals with specific biological activities .

Synthesis Techniques

- Enantioselective Synthesis : The ability to synthesize chiral 3-substituted and 3,3-disubstituted isobenzofuranones through various catalytic methods enhances their applicability in drug development .

The biological activities of isobenzofuranones extend beyond neuroprotection. They have been investigated for their antibacterial properties as well. Compounds containing furanone and isobenzofuranone moieties have shown significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Studies and Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | Reduction in ROS levels and cytotoxicity in neuronal cultures treated with 6-bromo-3,3-dimethyl-isobenzofuranone | Potential use in therapies for neurodegenerative diseases |

| Synthesis | Development of enantioselective synthesis methods for chiral derivatives | Enhances the scope for pharmaceutical applications |

| Antibacterial Activity | Demonstrated efficacy against various bacterial strains | Potential development of new antimicrobial agents |

Mecanismo De Acción

The mechanism of action of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- involves its interaction with molecular targets through its functional groups. The bromine atom and methyl groups influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- can be compared with other similar compounds, such as:

1(3H)-Isobenzofuranone, 3,3-dimethyl-: Lacks the bromine atom, resulting in different reactivity and applications.

1(3H)-Isobenzofuranone, 6-chloro-3,3-dimethyl-: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

1(3H)-Isobenzofuranone, 6-fluoro-3,3-dimethyl-:

The uniqueness of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.

Actividad Biológica

1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a bromine atom and two methyl groups attached to the isobenzofuranone core. Its chemical formula is C10H9BrO2, and it belongs to the class of phthalides, which are known for their significant biological properties .

The mechanism of action for 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- involves interactions with specific molecular targets within biological systems. The presence of the bromine atom and methyl groups enhances its reactivity and binding affinity to various enzymes or receptors, leading to significant biochemical effects .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : A series of synthesized C-3 functionalized isobenzofuranones were tested against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia). Some derivatives showed up to 90% inhibition of cell viability at concentrations around 100 µM. Notably, compounds 16 and 18 exhibited IC50 values of 2.79 µM and 1.71 µM against K562 cells, outperforming etoposide (VP16), a standard chemotherapy drug .

- Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | K562 | 2.79 |

| Compound 18 | K562 | 1.71 |

| Etoposide (VP16) | K562 | 7.06 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

Another significant aspect of the biological activity of this compound is its neuroprotective effect against oxidative stress:

- Protective Mechanism : Research indicates that derivatives like 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) can protect PC12 cells from hydrogen peroxide-induced damage. The compound mitigated reductions in cell survival and mitochondrial membrane potential while decreasing markers of oxidative stress such as malondialdehyde (MDA) and reactive oxygen species (ROS) .

- Table 2: Neuroprotective Effects Data

| Treatment | Cell Viability (%) | LDH Leakage | MDA Levels |

|---|---|---|---|

| Control | 100 | Low | Baseline |

| H2O2 | Significant decrease | High | Elevated |

| Br-NBP | Improved | Reduced | Lowered |

This suggests that Br-NBP could be a potential therapeutic agent for neurodegenerative diseases characterized by oxidative damage.

Antiplatelet Activity

The compound also exhibits antiplatelet activity, which has been documented in both in vitro and ex vivo studies on rat platelets. This activity may have implications for cardiovascular health, indicating a broader therapeutic potential beyond oncology .

Propiedades

IUPAC Name |

6-bromo-3,3-dimethyl-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQBIFAALGMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.